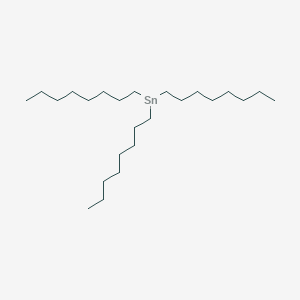
Tri-n-octyltin Hydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-n-octyltin hydride is an organotin compound with the chemical formula C24H51SnH. It is a colorless liquid that is soluble in organic solvents and is primarily used as a reagent in organic synthesis. This compound is known for its ability to donate hydrogen atoms, making it valuable in various chemical reactions, particularly those involving radical mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
Tri-n-octyltin hydride can be synthesized through the reduction of tri-n-octyltin oxide with polymethylhydrosiloxane. The reaction typically proceeds as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Oct}_3\text{Sn})_2\text{O} \rightarrow 2 \text{Oct}_3\text{SnH} + \text{[MeSi(OH)O]}_n ] Alternatively, it can be prepared by reducing tri-n-octyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tri-n-octyltin oxide upon exposure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the distillation of tri-n-octyltin oxide and polymethylhydrosiloxane under reduced pressure. This method yields the hydride in good quantities and is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Tri-n-octyltin hydride undergoes several types of reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis.
Radical Reactions: It participates in radical chain mechanisms, such as the reduction of organic halides to hydrocarbons.
Hydrostannylation: It adds to alkenes and alkynes to form organotin compounds.
Common Reagents and Conditions
Azobisisobutyronitrile (AIBN): Often used as a radical initiator in reactions involving this compound.
Light Irradiation: Can also initiate radical reactions involving this compound.
Major Products
Hydrocarbons: Formed from the reduction of organic halides.
Organotin Compounds: Resulting from hydrostannylation reactions.
科学的研究の応用
Tri-n-octyltin hydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism by which tri-n-octyltin hydride exerts its effects involves the donation of hydrogen atoms. This process occurs via a radical chain mechanism:
Initiation: A radical initiator, such as AIBN, generates a radical that abstracts a hydrogen atom from this compound.
Propagation: The resulting tri-n-octyltin radical reacts with an organic halide, forming a new radical and a hydrocarbon.
Termination: The new radical abstracts a hydrogen atom from another molecule of this compound, propagating the chain reaction.
類似化合物との比較
Similar Compounds
Tri-n-butyltin Hydride: Another organotin hydride with similar properties but different alkyl groups.
Tri-n-propyltin Hydride: Similar in structure but with shorter alkyl chains.
Tri-n-methyltin Hydride: Contains even shorter alkyl chains and exhibits different reactivity.
Uniqueness
Tri-n-octyltin hydride is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and applications. Its ability to participate in radical reactions and donate hydrogen atoms makes it a valuable reagent in organic synthesis .
特性
CAS番号 |
869-59-0 |
|---|---|
分子式 |
C24H51Sn |
分子量 |
458.4 g/mol |
InChI |
InChI=1S/3C8H17.Sn/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3; |
InChIキー |
XMHKTINRBAKEDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC |
Key on ui other cas no. |
869-59-0 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















